Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate
Description
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate is a substituted dibenzofuran derivative with a molecular formula of C₁₆H₁₄O₃ (assuming the addition of two methyl groups to the structure described in ).
Properties
CAS No. |
23003-00-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 1,4-dimethyldibenzofuran-2-carboxylate |
InChI |
InChI=1S/C16H14O3/c1-9-8-12(16(17)18-3)10(2)14-11-6-4-5-7-13(11)19-15(9)14/h4-8H,1-3H3 |
InChI Key |
XWNYRHDKDHAQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate
General Synthetic Strategies for Dibenzofurans
Dibenzofuran derivatives are commonly synthesized through cyclization reactions involving diaryliodonium salts, ortho-halophenols, or related intermediates. The key step typically involves forming the oxygen bridge between two aromatic rings to generate the dibenzofuran scaffold.
Copper-Catalyzed Cyclization via Diaryliodonium Salts (Oxygen–Iodine Exchange)
A notable method involves Cu-catalyzed cyclization of cyclic diaryliodonium triflates in aqueous media, which efficiently forms dibenzofuran derivatives through oxygen–iodine exchange. This approach offers good to excellent yields and mild conditions suitable for various substitutions, including methyl and carboxylate groups.
Reaction Conditions and Optimization
- Catalyst: Copper(I) iodide (CuI) at 5 mol%
- Ligand: Bidentate nitrogen ligands, particularly ligand L4, significantly improve yields.
- Base: Potassium carbonate (K2CO3) at 2 equivalents
- Solvent: Methanol (MeOH) or water-containing mixtures; pure water requires longer reaction times.
- Temperature: 100 °C
- Reaction time: 12 to 24 hours for optimal yields
Yield and Ligand Effects
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | None | K2CO3 | Toluene | 13 |
| 11 | CuI | L4 | K2CO3 | Toluene | 83 |
| 24 | CuI | L4 | K2CO3 | MeOH | 92 |
| 28 | CuI | L4 | K2CO3 | H2O (4 h) | 28 |
| 30 | CuI | L4 | K2CO3 | H2O (24 h) | 96 |
The data show that the presence of ligand L4 and use of methanol or extended reaction time in water significantly enhance the yield of dibenzofuran derivatives.
Oxidative Cyclization from Hydroxymethylfurfural Derivatives
Another route involves oxidative cyclization starting from hydroxymethylfurfural (HMF) derivatives, where manganese dioxide (MnO2) acts as an oxidant and sodium cyanide facilitates the formation of ester groups. This method is useful for preparing substituted furan carboxylates, which can be further transformed into dibenzofurans.
Typical Procedure
- Starting material: Hydroxymethylfurfural (HMF)
- Oxidant: MnO2 (2 equivalents)
- Nucleophile: Sodium cyanide (0.4 equivalents)
- Solvent: Methanol or dichloromethane
- Temperature: Room temperature to 100 °C
- Reaction time: 12 to 48 hours
Purification and Characterization
Products are purified by column chromatography using petroleum ether and ethyl acetate mixtures. Characterization includes ^1H and ^13C NMR spectroscopy and high-resolution mass spectrometry (HRMS).
This method yields various methyl furan-2-carboxylate derivatives, which serve as intermediates for further dibenzofuran synthesis.
Comparative Analysis of Preparation Methods
| Feature | Copper-Catalyzed Cyclization (Diaryliodonium) | Oxidative Cyclization from HMF Derivatives |
|---|---|---|
| Catalyst | CuI with bidentate nitrogen ligands | None (oxidant MnO2 used) |
| Reaction Medium | Methanol, water | Methanol, CH2Cl2 |
| Temperature | 100 °C | Room temperature to 100 °C |
| Reaction Time | 12–24 hours | 12–48 hours |
| Yield Range | Up to 96% | Moderate to good (e.g., 36% for some esters) |
| Substrate Scope | Diaryliodonium salts with various substituents | HMF and derivatives |
| Purification | Column chromatography | Column chromatography |
| Advantages | Mild conditions, high yield, environmentally friendly solvent | Simple reagents, direct oxidation |
| Limitations | Requires ligand optimization | Longer reaction times, moderate yields |
Research Results Summary
- The copper-catalyzed oxygen–iodine exchange approach provides a highly efficient route to dibenzofuran derivatives, including methyl-substituted carboxylates, with yields up to 96% under optimized conditions.
- Ligand choice critically affects the yield, with bidentate nitrogen ligands outperforming monodentate phosphines.
- Oxidative cyclization from HMF derivatives using MnO2 and sodium cyanide offers a complementary method to access methyl furan-2-carboxylates, which are precursors to dibenzofurans.
- Purification by column chromatography is standard to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the dibenzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted dibenzofuran derivatives.
Scientific Research Applications
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Dibenzo[b,d]furan-2-carboxylate (CAS 58841-72-8)
- Molecular Formula : C₁₄H₁₀O₃
- Molecular Weight : 226.23 g/mol
- Key Differences: The absence of 1,4-dimethyl substitutions reduces steric hindrance compared to the target compound. This may enhance reactivity in electrophilic substitution reactions.
Methyl 4,5-Dibromofuran-2-carboxylate
- Molecular Formula : C₇H₄Br₂O₃
- Molecular Weight : 307.92 g/mol
- Physical Properties : Boiling point 83–86°C at 10 mmHg, density 1.944 g/cm³.
- Key Differences : Bromine atoms at positions 4 and 5 increase molecular weight and polarity, likely enhancing electrophilic reactivity. The target compound’s methyl groups instead of bromine may offer better synthetic accessibility and lower toxicity .
12b-(Methoxymethyl)-2-oxo-dihydrodibenzo[b,f]furo[2,3-d]oxepin-3-carboxylate (4bd)
- Molecular Formula: Not explicitly stated, but inferred to include an oxepin ring.
- Yield : 17% (low compared to typical esterifications).
- Key Differences : The oxepin ring introduces strain and additional oxygen atoms, altering electronic properties. The methoxymethyl group may improve solubility but complicate synthesis. The target compound’s simpler dibenzofuran structure could favor higher synthetic yields .
Methyl 5-(Hydroxymethyl)furan-2-carboxylate
- Bioactivity : Antibacterial activity against Streptococcus spp. (MIC: 100 µg/mL).
- Key Differences: The hydroxymethyl group on the furan ring enhances hydrophilicity, contrasting with the lipophilic dibenzofuran core of the target compound.
Dielectric Constants and Polarity
- Methyl Furan-2-carboxylate : Dielectric constant (ε) = 11.01 at 20°C.
- 2-Methylfuran : ε = 2.76 at 20°C.
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate (MDDBF) is a chemical compound characterized by a unique dibenzo[b,d]furan structure, which consists of two fused benzene rings and a furan ring. Its molecular formula is , and it features two methyl groups at the 1 and 4 positions along with a carboxylate ester functional group at the 2 position. This structure contributes to its potential biological activities, making it a compound of interest in pharmaceutical research.
The synthesis of MDDBF can be achieved through various methods, typically involving the functionalization of dibenzofuran derivatives. The compound's unique structure is believed to influence its biological properties, including its interaction with various biological targets.
Antimicrobial Activity
Research has indicated that compounds related to the dibenzofuran class, including MDDBF, exhibit notable antimicrobial properties. For instance, studies have shown that structurally similar dibenzofurans possess moderate antibacterial activity against pathogens such as Mycobacterium marinum and Staphylococcus aureus . These findings suggest that MDDBF may also demonstrate similar antimicrobial efficacy.
| Compound | Activity Against | Reference |
|---|---|---|
| 3,9-Dimethyldibenzo[b,d]furan-1,7-diol | Mycobacterium marinum, Staphylococcus aureus | |
| MDDBF (Proposed) | Potentially similar pathogens |
Cytotoxicity
The cytotoxic effects of MDDBF have not been extensively documented; however, related compounds in the dibenzofuran family have shown varying degrees of cytotoxicity against cancer cell lines. For example, usnic acid derivatives have demonstrated significant anti-tumor effects without causing DNA damage . This suggests that MDDBF could be explored for similar properties in cancer research.
The precise mechanism by which MDDBF exerts its biological activity remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in key metabolic pathways. Research on related compounds indicates potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling .
Case Studies
Several case studies have highlighted the importance of dibenzofurans in drug development:
- Antibacterial Screening : A study involving structural analogs of dibenzofurans demonstrated their potential as leads for new antibacterial agents against resistant strains of bacteria .
- Cancer Therapeutics : Investigations into usnic acid derivatives revealed their ability to inhibit the proliferation of cancer cells, suggesting that MDDBF may share similar anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
